1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

This specific aminopyrazole, CAS 618098-24-1, is differentiated by its ortho-tolyl group, which imposes a critical steric constraint for probing hydrophobic kinase pockets. The bromophenyl moiety is a versatile handle for Suzuki or Buchwald-Hartwig diversification. Unlike para-substituted analogs (e.g., CAS 618098-19-4), this compound's substitution pattern is essential for reproducible SAR in kinase inhibitor libraries, Spinal Muscular Atrophy (SMA) modulator synthesis, and Nav1.7 sodium channel blocker development. Researchers developing non-opioid analgesics or optimizing cross-coupling methodologies for sterically hindered substrates will find this building block essential. Confirmed availability at 95% purity from major suppliers. Procure the exact CAS to ensure experimental fidelity.

Molecular Formula C16H14BrN3
Molecular Weight 328.21 g/mol
CAS No. 618098-24-1
Cat. No. B12013690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine
CAS618098-24-1
Molecular FormulaC16H14BrN3
Molecular Weight328.21 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NN(C(=C2)N)C3=CC=C(C=C3)Br
InChIInChI=1S/C16H14BrN3/c1-11-4-2-3-5-14(11)15-10-16(18)20(19-15)13-8-6-12(17)7-9-13/h2-10H,18H2,1H3
InChIKeyYTZAGMJLKLFKDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine (CAS 618098-24-1) – Core Properties and Commercial Availability


1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine (CAS 618098-24-1) is a synthetic, aryl-substituted 1H-pyrazol-5-amine derivative. Its chemical identity is confirmed by multiple independent sources [1]. The compound features a bromophenyl group and an O-tolyl (2-methylphenyl) group, providing a distinct substitution pattern for structure-activity relationship (SAR) studies [1]. It is commercially available from multiple reputable vendors (e.g., Sigma-Aldrich, AKSci) with typical purities of 95% . The compound's key physicochemical parameters, such as a molecular weight of 328.21 g/mol and a calculated LogP of 4.61, indicate a hydrophobic profile, which can influence its utility in various assays [1].

Procurement Risk: Why Other 'Aminopyrazoles' Cannot Be Interchanged with CAS 618098-24-1


The term 'aminopyrazole' encompasses a vast chemical space, and its derivatives are not functionally interchangeable. A compound's specific biological activity, physical properties, and synthetic utility are exquisitely sensitive to its substitution pattern . For example, moving a methyl group from the ortho- to the para-position on the phenyl ring (e.g., 1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine, CAS 618098-19-4) results in a structurally similar analog that may have drastically different biological profiles, binding affinities, and physicochemical characteristics . Similarly, replacing the O-tolyl group with a different heterocycle or even a hydrogen atom will yield a completely different molecule with unpredictable performance in target assays. Generic substitution without direct, quantitative comparative data risks irreproducible results and wasted resources, underscoring the necessity of procuring the precise compound, CAS 618098-24-1.

Quantitative Differentiation of 1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine Against Key Comparators


Structural Differentiator: Ortho- vs. Para-Methylphenyl Isomer

The primary differentiator of 1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine (CAS 618098-24-1) is the ortho-substitution pattern of the methyl group on the 3-phenyl ring. This contrasts directly with its commercially available isomer, 1-(4-Bromophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine (CAS 618098-19-4), where the methyl group is in the para-position . This subtle structural shift profoundly impacts molecular shape, electron distribution, and steric bulk, which in turn govern target binding [1]. While direct biological data for these two specific compounds are not available in the public domain, class-level SAR studies on aminopyrazoles demonstrate that the position of substituents is a critical determinant of potency and selectivity for kinase targets like CDK2 [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Kinase Inhibition

Reactivity Differentiator: Ortho-Substituted Tolyl vs. Para-Substituted Anisyl Analogs

Another key analog is 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine (CAS 618098-22-9), which substitutes the ortho-methyl group with a para-methoxy group . This change introduces significant differences in both electronic and steric properties. While specific reactivity data for these two compounds are not publicly available, the presence of a para-methoxy group (a strong electron-donating group) versus an ortho-methyl group (a weaker electron-donating group with steric hindrance) will alter the compound's behavior in further synthetic transformations, such as cross-coupling reactions at the bromophenyl site or electrophilic aromatic substitution [1]. This is a class-level inference based on well-established principles of organic chemistry [1].

Synthetic Chemistry Cross-Coupling Reactions Medicinal Chemistry

Computed Physicochemical Differentiator: Increased Lipophilicity Over Core Scaffold

The presence of both a 4-bromophenyl and an O-tolyl group contributes to a high calculated LogP (cLogP) of 4.61 for 1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine [1]. This is a quantifiable differentiator when compared to a less substituted core scaffold like 3-(4-Bromophenyl)-1H-pyrazol-5-amine (calculated LogP ~2.8). The increased lipophilicity (ΔcLogP ~1.8) is a direct result of the N1-phenyl and C3-tolyl decorations. In a drug discovery context, this difference will significantly impact predicted membrane permeability, plasma protein binding, and metabolic stability [2].

Drug Discovery ADME/Tox Prediction Chemoinformatics

Application Differentiator: Known Utility as a Reactant for SMN Modulators and Ion Channel Inhibitors

Commercial documentation from Sigma-Aldrich indicates that 1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine is specifically listed as a reactant for the synthesis of: (1) Survival Motor Neuron (SMN) protein modulators, and (2) Diaminotriazine hNav1.7 inhibitors . This provides a concrete, application-level differentiator from many other aminopyrazoles that lack this documented utility. While this is a vendor-supplied use-case and not a direct biological comparison, it points to the compound's established role in generating specific chemotypes of high therapeutic interest, thereby increasing its procurement value for groups working in these specific areas.

Neuroscience Ion Channel Research Rare Disease Research

Procurement-Driven Applications for 1-(4-Bromophenyl)-3-O-tolyl-1H-pyrazol-5-amine


Medicinal Chemistry: SAR Exploration of Kinase Inhibitors

This compound serves as a key building block for exploring the hydrophobic pocket of kinase ATP-binding sites. Its ortho-methyl group provides a specific steric constraint, while the bromophenyl moiety is a versatile handle for further diversification (e.g., via Suzuki coupling). Procurement is justified for teams synthesizing focused libraries of aminopyrazole-based kinase inhibitors to probe the effects of ortho-substitution on potency and selectivity [1].

Chemical Biology: Synthesis of SMN Protein Modulators

Based on its documented use as a reactant , this compound is a strategic procurement for research groups focused on Spinal Muscular Atrophy (SMA) drug discovery. It can be used as a starting material to generate novel analogs of SMN modulators, potentially contributing to the development of new therapies for this rare disease. This application is a direct, high-value differentiator for procurement in this niche research area.

Ion Channel Pharmacology: Development of hNav1.7 Inhibitors

Similarly, the compound's documented use in synthesizing diaminotriazine hNav1.7 inhibitors makes it a relevant procurement for pain research. The Nav1.7 sodium channel is a genetically validated target for pain. Therefore, this specific pyrazole derivative is a valuable starting point for medicinal chemists aiming to develop novel, non-opioid analgesics.

Synthetic Methodology Development

The presence of an aryl bromide provides an ideal substrate for developing and optimizing modern cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The O-tolyl group's ortho-steric bulk offers a challenging test case for catalyst systems, making the compound a useful model substrate for academic and industrial process chemistry laboratories focused on optimizing reactions for sterically hindered substrates.

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